![molecular formula C19H35NO9 B3097901 3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester CAS No. 132491-90-8](/img/structure/B3097901.png)
3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester
Overview
Description
3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester is a useful research compound. Its molecular formula is C19H35NO9 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
- Total Synthesis Approach : The compound is synthesized through a series of reactions involving esterification, Michael addition, Dieckmann condensation, hydrolysis, and decarboxylation. These steps start from basic compounds such as ammonia, crotonic acid, ethyl acrylate, and ethyl chloroformate, leading to the formation of the compound (Zhang Wen-qin, 2009).
- Reactions with Isoquinoline Derivatives : The compound exhibits typical ester properties and undergoes electrophilic substitution reactions such as chlorination and bromination. It shows distinct reactivity patterns depending on the electron density distribution in the molecule (T. A. Kuz’menko et al., 1980).
Chemical Properties and Reactions
- Study of Heterocyclic Bioisosteres : The compound has been studied as a heterocyclic analogue of excitatory amino acid antagonists. Its synthesis involves multiple steps, including nitrosation and catalytic reduction, indicating its potential as a pharmacological research tool (U. Madsen et al., 1990).
- Cyclization Reactions : The compound undergoes complex cyclization reactions under mild conditions. These reactions demonstrate the compound's potential in synthesizing novel heterocyclic structures (M. V. Goryaeva et al., 2013).
properties
IUPAC Name |
ethyl 3-[2-amino-3-(3-ethoxy-3-oxopropoxy)-2-[(3-ethoxy-3-oxopropoxy)methyl]propoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO9/c1-4-27-16(21)7-10-24-13-19(20,14-25-11-8-17(22)28-5-2)15-26-12-9-18(23)29-6-3/h4-15,20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGDBABZRZRBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC(COCCC(=O)OCC)(COCCC(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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